Europium perchlorate

Luminescence lifetime Hydration number Coordination chemistry

Europium perchlorate's perchlorate anions remain fully dissociated in solution, eliminating inner-sphere coordination. This delivers a consistent Eu³⁺ hydration number of 9.0 and a luminescence lifetime of 110 μs—the definitive reference for calibrating optical probes and sol–gel characterization. Unlike chloride, nitrate, or sulfate salts, it avoids anion-induced lifetime perturbations and spectral shifts, ensuring reproducible spectroscopy, electrochemical half-wave potentials, and ligand-binding studies. Essential for lanthanide coordination chemistry and luminescent materials R&D.

Molecular Formula Eu(ClO4)3
Cl3EuO12
Molecular Weight 450.31 g/mol
CAS No. 13537-22-9
Cat. No. B078033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium perchlorate
CAS13537-22-9
Molecular FormulaEu(ClO4)3
Cl3EuO12
Molecular Weight450.31 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Eu+3]
InChIInChI=1S/3ClHO4.Eu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3
InChIKeyKDBBDPJZIDRZFY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium Perchlorate (CAS 13537-22-9) Baseline Characteristics for Luminescence and Coordination Chemistry Procurement


Europium perchlorate (Eu(ClO₄)₃), typically supplied as a hydrated crystalline solid or aqueous solution, is a lanthanide salt in which the europium(III) center exhibits characteristic narrow-line f–f luminescence with millisecond-scale excited-state lifetimes [1]. Its defining coordination-chemical feature—that perchlorate anions remain fully dissociated in aqueous and many non-aqueous solvents, leaving the Eu³⁺ primary coordination sphere dominated by solvent molecules—makes it the preferred starting material for studies requiring well-defined hydration numbers and for applications where anion coordination must be rigorously excluded [2][3].

Europium Perchlorate Selection: Why Europium Chloride or Nitrate Cannot Be Simply Substituted


Substituting europium perchlorate with europium chloride, nitrate, or sulfate introduces fundamentally different inner-sphere coordination environments and electrochemical kinetics that alter both spectroscopic and reactive properties. Quantitative lifetime measurements show that perchlorate yields distinct hydration numbers and luminescence decay constants compared to chloride, nitrate, and sulfate salts [1][2]. In mixed ethanol–water systems, perchlorate uniquely fails to penetrate the inner coordination sphere, whereas nitrate and chloride form detectable inner-sphere complexes, directly impacting luminescence quantum yields and spectral fingerprints [3]. For electrochemical studies, the Eu³⁺/Eu²⁺ standard rate constant differs markedly between perchlorate and chloride media [4]. Consequently, replacing europium perchlorate with another europium salt without validating these key parameters risks irreproducible optical probe calibrations, incorrect hydration number assignments, and misinterpreted coordination chemistry.

Europium Perchlorate Comparative Quantitative Evidence: Luminescence Lifetime, Inner-Sphere Coordination, and Electrochemical Kinetics


Europium Perchlorate vs. Chloride, Nitrate, and Sulfate: Luminescence Lifetime and Hydration Number Comparison in Aqueous Solution

In pure aqueous solution, europium perchlorate exhibits a significantly longer luminescence lifetime (τ) compared to europium chloride, nitrate, and sulfate, directly reflecting a higher hydration number and the complete absence of inner-sphere anion coordination [1]. The measured τ value for Eu(ClO₄)₃ is 110 μs, whereas EuCl₃, Eu(NO₃)₃, and Eu₂(SO₄)₃ yield lifetimes of 105 μs, 103 μs, and 99 μs, respectively. This order—perchlorate > chloride > nitrate > sulfate—demonstrates that perchlorate is the only salt among these that yields a hydration number of exactly 9.0 water molecules per Eu³⁺ ion [2].

Luminescence lifetime Hydration number Coordination chemistry

Europium Perchlorate Inner-Sphere Coordination in Mixed Ethanol–Water Solvents: Exclusive Outer-Sphere Behavior

In mixed ethanol–water solutions (ethanol/water molar ratio up to 57), europium perchlorate remains the only salt where the perchlorate anion does not enter the inner coordination sphere of Eu³⁺ [1]. By contrast, europium nitrate forms inner-sphere complexes containing one, two, or three nitrate ions, and europium chloride exhibits increased inner-sphere chloride interaction as ethanol content rises [2]. Lifetime measurements for perchlorate in these mixed solvents remain consistently longer than those for nitrate and chloride, confirming the persistence of the fully hydrated Eu³⁺ species [3].

Inner-sphere complexation Sol–gel luminescence probe Counterion exclusion

Europium Perchlorate Electrochemical Kinetics: Diffusion Coefficients in Non-Aqueous Solvents

Polarographic studies of europium perchlorate in six non-aqueous solvents (acetonitrile, propanediol-1,2-carbonate, trimethylphosphate, DMF, DMA, and DMSO) provide quantitative diffusion coefficients and half-wave potentials for the Eu³⁺/Eu²⁺ reduction wave [1]. A linear relationship between E₁/₂ and the solvent donor number is established exclusively for the perchlorate salt, enabling predictable tuning of reduction potential across solvents [2]. While direct head-to-head diffusion coefficient comparisons with other europium salts are limited in this study, the perchlorate medium is the benchmark for establishing baseline electrochemical parameters in non-aqueous lanthanide electrochemistry [3].

Electrochemical reduction Diffusion coefficient Eu³⁺/Eu²⁺ kinetics

Europium Perchlorate Coordination Geometry: Nine-Coordinate Tricapped Trigonal Prism vs. Lighter Lanthanide Perchlorates

Anhydrous europium perchlorate crystallizes in a distinct structural group (isostructural with Ho, Er, Tm, Lu) featuring a nine-coordinate Eu³⁺ center in a slightly distorted tricapped trigonal prismatic geometry, with all nine oxygen atoms derived from tridentate perchlorate ligands [1]. In contrast, the lighter lanthanide perchlorates (La, Ce, Pr, Sm) adopt a different isostructural arrangement [2]. This structural bifurcation along the lanthanide series—occurring precisely at europium—reflects the impact of lanthanide contraction on coordination preferences and solid-state packing [3].

Crystal structure Coordination number Lanthanide contraction

Europium Perchlorate Fluorescence Enhancement in Ternary Complexes: Quantitative Comparison with Binary Systems

In solid-state europium complexes synthesized from europium perchlorate, the ternary complex EuL₄·phen(ClO₄)₃·2H₂O (where L = 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone; phen = 1,10-phenanthroline) exhibits 1.49-fold stronger fluorescence emission intensity compared to the binary complex EuL₅·(ClO₄)₃·2H₂O [1]. This demonstrates that europium perchlorate serves as an effective precursor for constructing highly luminescent ternary coordination compounds, where the perchlorate counterion remains non-coordinating and does not quench the metal-centered emission [2].

Fluorescence enhancement Ternary complex Luminescence intensity

Europium Perchlorate as a Template for Supramolecular Cage Assembly: Distinction from Triflate

In the self-assembly of a tetranuclear europium helical cage, both perchlorate and triflate anions act as molecular templates that direct cage formation [1]. This templating effect is not observed with all anions—nitrate, for example, is a coordinating anion that disrupts cage assembly [2]. The ability of perchlorate to template supramolecular europium architectures while remaining non-coordinating distinguishes it from more strongly coordinating anions and positions it as a preferred counterion for anion-templated self-assembly studies [3].

Supramolecular chemistry Anion templating Europium helicates

Europium Perchlorate Optimal Application Scenarios Based on Verified Comparative Evidence


Calibration of Hydration Number Probes Using Luminescence Lifetime Measurements

Europium perchlorate in aqueous solution yields a luminescence lifetime of 110 μs and a hydration number of exactly 9.0, providing a well-defined reference point for calibrating luminescence-based hydration number probes [1]. Unlike europium chloride, nitrate, or sulfate, perchlorate anions do not enter the inner coordination sphere, eliminating anion-induced lifetime perturbations. This makes europium perchlorate the preferred standard for validating hydration number determination methods in lanthanide coordination chemistry and bioinorganic applications [2].

Sol–Gel Optical Characterization with Non-Coordinating Luminescent Probe

In mixed ethanol–water sol–gel systems, europium perchlorate uniquely maintains a fully hydrated Eu³⁺ species with no inner-sphere counterion coordination, even at high ethanol content (ethanol/water molar ratio up to 57) [3]. Europium nitrate and chloride, by contrast, form inner-sphere complexes that alter luminescence spectra and lifetimes, confounding interpretation of sol–gel evolution. Europium perchlorate is therefore the recommended luminescent probe for optical characterization of sol–gel processes and porous materials [4].

Electrochemical Studies of the Eu³⁺/Eu²⁺ Couple in Non-Aqueous Solvents

Polarographic studies of europium perchlorate across six non-aqueous solvents (acetonitrile, propanediol-1,2-carbonate, trimethylphosphate, DMF, DMA, DMSO) establish a linear correlation between half-wave potential and solvent donor number [5]. This systematic dataset, generated using europium perchlorate as the benchmark precursor, supports the design of non-aqueous redox systems, including lanthanide-based redox flow batteries and electrosynthetic applications, where predictable tuning of the Eu³⁺/Eu²⁺ potential is required [6].

Synthesis of High-Brightness Ternary Europium Luminescent Complexes

Europium perchlorate enables the synthesis of ternary complexes exhibiting 1.49-fold enhanced fluorescence intensity relative to binary complexes, as demonstrated with 1,10-phenanthroline co-ligands [7]. The non-coordinating perchlorate counterion ensures that ligand coordination sites are not competitively occupied, maximizing metal-centered emission. This property is essential for developing bright europium-based luminescent materials for sensors, displays, and bioimaging probes [8].

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